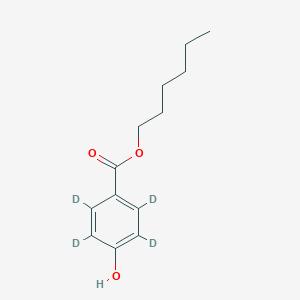

Hexyl 4-hydroxybenzoate-d4

Description

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

hexyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |

InChI |

InChI=1S/C13H18O3/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9,14H,2-5,10H2,1H3/i6D,7D,8D,9D |

InChI Key |

ULULAZKOCFNOIM-YKVCKAMESA-N |

Synonyms |

n-Hexylparaben-d4 |

Origin of Product |

United States |

Foundational & Exploratory

Hexyl 4-hydroxybenzoate-d4: A Technical Guide for Researchers in Analytical Chemistry and Drug Development

An In-depth Technical Guide on the Application of Hexyl 4-hydroxybenzoate-d4 as an Internal Standard in Quantitative Analysis

Introduction

This compound is the deuterated form of Hexyl 4-hydroxybenzoate (Hexylparaben), a compound used as a preservative in cosmetics and some pharmaceuticals. The incorporation of four deuterium atoms into the benzene ring of the molecule makes this compound an ideal internal standard for isotope dilution mass spectrometry (ID-MS). Its primary application is in the precise quantification of hexylparaben and other related parabens in complex biological and environmental matrices. This technical guide provides a comprehensive overview of its use, including a detailed experimental protocol for the analysis of parabens in human urine, relevant quantitative data, and a workflow diagram for the analytical process.

Core Application: Internal Standard in Mass Spectrometry

Due to its chemical and physical similarity to the non-deuterated analyte, this compound co-elutes with hexylparaben during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer source. However, its increased mass allows it to be distinguished from the native compound by the mass analyzer. This enables accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Experimental Protocol: Quantification of Parabens in Human Urine using UPLC-MS/MS

This protocol is adapted from established methods for the analysis of parabens in biological matrices and details the use of this compound as an internal standard.

Materials and Reagents

-

Analytes: Hexyl 4-hydroxybenzoate, Methylparaben, Ethylparaben, Propylparaben, Butylparaben

-

Internal Standard: this compound

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Reagents: Formic acid, β-glucuronidase from E. coli

Sample Preparation

-

Spiking: To a 1 mL aliquot of human urine, add 10 µL of a 1 µg/mL solution of this compound in methanol.

-

Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution and incubate at 37°C for 2 hours to deconjugate paraben metabolites.

-

Protein Precipitation: Add 500 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 20% to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

Data Presentation

The following tables summarize the key quantitative data for the analysis of hexylparaben using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters for Hexylparaben and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Hexyl 4-hydroxybenzoate | 221.1 | 137.1 | 100 |

| This compound | 225.1 | 141.1 | 100 |

Table 2: Method Validation Parameters

| Parameter | Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Recovery (%) | 95 - 105 |

| Precision (%RSD) | < 10% |

Mandatory Visualization

Caption: Analytical workflow for the quantification of hexylparaben.

Conclusion

This compound serves as a robust and reliable internal standard for the quantification of hexylparaben and other parabens in complex matrices. Its use in conjunction with sensitive analytical techniques like UPLC-MS/MS allows for accurate and precise measurements, which are critical for toxicological studies, environmental monitoring, and quality control in the pharmaceutical and cosmetic industries. The detailed protocol and data presented in this guide provide a solid foundation for researchers and scientists to develop and validate their own analytical methods.

Hexyl 4-hydroxybenzoate-d4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Hexyl 4-hydroxybenzoate-d4. This deuterated analog of Hexyl 4-hydroxybenzoate (also known as hexylparaben) is a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Hexyl 4-hydroxybenzoate. The deuterium labels on the phenyl ring provide a distinct mass signature, making it ideal for use as an internal standard in quantitative analyses.

| Property | Value | Reference |

| Chemical Name | hexyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate | [1][2] |

| Synonyms | n-Hexyl 4-Hydroxybenzoate-2,3,5,6-d4, Hexylparaben-d4 | [1][3] |

| CAS Number | 2241800-08-6 | [1][2] |

| Unlabelled CAS Number | 1083-27-8 | [1][2][4] |

| Molecular Formula | C₁₃H₁₄D₄O₃ | [2][3] |

| Molecular Weight | 226.30 g/mol | [2][3] |

| Appearance | White to almost white powder or crystal | [4] |

| Melting Point | 53 °C (unlabeled) | [4][5] |

| Boiling Point | 171 °C / 2 mmHg (unlabeled) | [4][5][6] |

| Solubility | Soluble in Methanol. Insoluble in water. | [4][7] |

| Purity | ≥ 98 atom % D, min 98% Chemical Purity | [2] |

| Storage | 2-8°C, stored under nitrogen | [4][5] |

Spectroscopic Data

Detailed spectroscopic data is essential for the confirmation of the structure and purity of this compound. While specific spectra for the deuterated compound are not publicly available, the expected shifts from the unlabeled compound are predictable. For the unlabeled Hexyl 4-hydroxybenzoate, 1H NMR, 13C NMR, IR, and MS data are available for comparison.[8]

Safety and Handling

Hexyl 4-hydroxybenzoate and its deuterated form should be handled with care in a laboratory setting.

Hazard Identification: [7]

-

Causes skin irritation (H315).[7]

-

May cause an allergic skin reaction (H317).

-

Causes serious eye irritation (H319).[7]

-

May cause long-lasting harmful effects to aquatic life (H413).

Precautionary Measures: [7][9]

-

Wear protective gloves, protective clothing, and eye/face protection.[7][9]

-

Wash hands and skin thoroughly after handling.[7]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Contaminated work clothing should not be allowed out of the workplace.

-

Avoid release to the environment.

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] If skin irritation occurs, get medical advice/attention.[7]

Experimental Protocols

General Synthesis Workflow

The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid-d4 with hexanol. The deuterated 4-hydroxybenzoic acid can be synthesized through various methods, including microbial synthesis from deuterated feedstocks.[10]

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methodology: Microemulsion Electrokinetic Chromatography (MEEKC)

A validated MEEKC method has been developed for the selective and quantitative analysis of 4-hydroxybenzoate preservatives.[11] This method can be adapted for the analysis of this compound, particularly for purity assessment and quantification in various matrices.

Methodology Outline:

-

Sample Preparation: Dissolve the sample in a suitable solvent. For formulations, extraction may be necessary.

-

Internal Standard: Use an appropriate internal standard, such as 4-hydroxyacetophenone, to improve precision.[11]

-

MEEKC System: Employ a capillary electrophoresis system equipped with a UV detector.

-

Microemulsion Buffer: Prepare a microemulsion buffer, the composition of which is optimized for the separation of parabens.

-

Separation: Apply a voltage to the capillary to achieve electrophoretic separation of the components.

-

Detection and Quantification: Monitor the absorbance at a specific wavelength and quantify the analyte based on the peak area relative to the internal standard.

Caption: Workflow for the analysis of this compound by MEEKC.

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantitative analysis of unlabeled Hexyl 4-hydroxybenzoate in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations. Its use in isotope dilution mass spectrometry allows for highly accurate and precise measurements, correcting for sample loss during preparation and variations in instrument response.

Hexyl 4-hydroxybenzoate itself is used as a preservative in cosmetics, pharmaceuticals, and food due to its antimicrobial properties.[10] It is also used in the preparation of propranolol hydrochloride cubic liquid crystal gel.[4][6] Research involving the pharmacokinetics, metabolism, and environmental fate of hexylparaben would benefit significantly from the use of its deuterated analog.

References

- 1. n-Hexyl 4-Hydroxybenzoate-2,3,5,6-d4 | LGC Standards [lgcstandards.com]

- 2. n-Hexyl 4-Hydroxybenzoate-2,3,5,6-d4 | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HEXYL 4-HYDROXYBENZOATE | 1083-27-8 [amp.chemicalbook.com]

- 5. HEXYL 4-HYDROXYBENZOATE CAS#: 1083-27-8 [m.chemicalbook.com]

- 6. HEXYL 4-HYDROXYBENZOATE | 1083-27-8 [chemicalbook.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. HEXYL 4-HYDROXYBENZOATE(1083-27-8) 1H NMR [m.chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexyl 4-hydroxybenzoate-d4: A Technical Guide for Researchers

CAS Number: 2241800-08-6

This in-depth technical guide provides core information on Hexyl 4-hydroxybenzoate-d4 for researchers, scientists, and drug development professionals. The document outlines the compound's properties, its primary application as an internal standard in analytical chemistry, and a detailed experimental workflow for its use.

Core Compound Data

This compound is the deuterated form of Hexyl 4-hydroxybenzoate (Hexylparaben), a member of the paraben family of preservatives. The incorporation of four deuterium atoms on the benzene ring provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Hexylparaben and other related parabens.

| Property | Value | Source |

| CAS Number | 2241800-08-6 | [1] |

| Molecular Formula | C₁₃H₁₄D₄O₃ | N/A |

| Molecular Weight | 226.3 g/mol | N/A |

| Appearance | White to Almost white powder to crystal | [2] |

| Melting Point | 53-55 °C (for non-deuterated) | [2] |

| Boiling Point | 171 °C at 2 mmHg (for non-deuterated) | N/A |

| Solubility | Soluble in Methanol | N/A |

Application in Analytical Chemistry

This compound is primarily utilized as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard is a robust technique to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[3][4][5]

The general principle involves adding a known amount of this compound to the sample at the beginning of the extraction process. Since the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte (Hexyl 4-hydroxybenzoate), it experiences similar losses during sample preparation and similar ionization efficiency in the mass spectrometer. By comparing the signal of the analyte to the signal of the internal standard, a more accurate quantification can be achieved.

Experimental Protocol: Quantification of Hexylparaben in Cosmetic Creams using LC-MS/MS

This section details a representative experimental protocol for the quantification of Hexylparaben in a cosmetic cream sample using this compound as an internal standard.

1. Materials and Reagents:

-

Hexyl 4-hydroxybenzoate (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Cosmetic cream sample

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS/MS system

2. Standard Solution Preparation:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Hexyl 4-hydroxybenzoate and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Hexyl 4-hydroxybenzoate stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in methanol.

3. Sample Preparation:

-

Accurately weigh approximately 0.1 g of the cosmetic cream sample into a centrifuge tube.

-

Add a precise volume of the this compound internal standard spiking solution to the sample.

-

Add 5 mL of acetonitrile to the tube.

-

Vortex the sample for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to separate the solid matrix from the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Hexyl 4-hydroxybenzoate and this compound.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Hexyl 4-hydroxybenzoate to the peak area of this compound against the concentration of the calibration standards.

-

Calculate the concentration of Hexyl 4-hydroxybenzoate in the cosmetic cream sample using the calibration curve.

Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow.

Caption: Experimental workflow for sample analysis using an internal standard.

As this compound is an analytical standard, there are no associated biological signaling pathways to diagram. The primary logical relationship is its use within the analytical workflow, as depicted above.

References

- 1. n-Hexyl 4-Hydroxybenzoate-2,3,5,6-d4 | LGC Standards [lgcstandards.com]

- 2. [Analysis of parabens in environmental water samples by covalent organic framework-based magnetic solid-phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrasound-assisted hydrolysis of conjugated parabens in human urine and their determination by UPLC-MS/MS and UPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Best-Matched Internal Standard Normalization in Liquid Chromatography-Mass Spectrometry Metabolomics Applied to Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hexyl 4-hydroxybenzoate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexyl 4-hydroxybenzoate-d4, a deuterated analog of the common preservative hexylparaben. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on its physicochemical properties, analytical methodologies, and biological interactions.

Core Data Presentation

Quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.

| Property | This compound | Hexyl 4-hydroxybenzoate |

| Molecular Formula | C₁₃D₄H₁₄O₃ | C₁₃H₁₈O₃[1] |

| Molecular Weight | 226.305 g/mol | 222.28 g/mol [1] |

| CAS Number | 2241800-08-6 | 1083-27-8[1] |

| Synonyms | n-Hexyl 4-Hydroxybenzoate-2,3,5,6-d4, Hexylparaben-d4 | Hexylparaben, 4-Hydroxybenzoic acid hexyl ester |

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for accurate quantification and characterization in research and development. Below are representative protocols for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, based on established methods for paraben analysis.

Protocol 1: Quantitative Analysis by LC-MS/MS

This protocol outlines a method for the quantification of this compound in a biological matrix, such as human serum, using a deuterated internal standard for enhanced accuracy.

1. Sample Preparation:

-

To 50 µL of serum in a 96-well plate, add 50 µL of a solution containing MQ water, methanol, and 0.01 N sodium hydroxide (75:20:5 v/v/v).

-

Add 20 µL of an internal standard solution containing a known concentration of a different deuterated paraben (e.g., Propyl 4-hydroxybenzoate-d7) dissolved in 50:50 methanol:water.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Mix thoroughly and apply a positive pressure manifold to separate the supernatant from the precipitate.

-

Collect the supernatant and dry it under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase for injection.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) 225.1 → Product ion (m/z) 139.0

-

Internal Standard: (e.g., Propyl 4-hydroxybenzoate-d7): Precursor ion (m/z) 186.1 → Product ion (m/z) 99.0

-

3. Data Analysis:

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Protocol 2: Structural Characterization by NMR Spectroscopy

This protocol provides a general procedure for the structural confirmation of this compound using ¹H and ¹³C NMR.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d4, or DMSO-d6) in an NMR tube.

2. NMR Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 32 scans, 1-2 second relaxation delay.

-

The absence of signals in the aromatic region corresponding to the deuterated positions (2,3,5,6) will confirm the isotopic labeling.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

The carbon signals at the deuterated positions will show a characteristic splitting pattern (a triplet for a C-D bond) or a significantly reduced intensity.

-

Signaling Pathway Interactions

Hexylparaben, the non-deuterated analog of this compound, is known to be an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's endocrine system, and parabens, in particular, have been shown to exhibit weak estrogenic activity.[2][3] This activity is primarily mediated through their interaction with estrogen receptors (ERs), specifically ERα and ERβ.

The binding of hexylparaben to estrogen receptors can initiate a signaling cascade that mimics the effects of the natural hormone estradiol. This can lead to the regulation of gene expression typically controlled by estrogen.

Below is a diagram illustrating the estrogen receptor signaling pathway and the point of interference by hexylparaben.

References

Synthesis of Deuterated Hexyl Paraben: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of deuterated hexyl paraben, specifically n-hexyl 4-hydroxybenzoate-2,3,5,6-d4. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The synthesis is presented as a two-step process commencing with the deuteration of p-hydroxybenzoic acid, followed by Fischer-Speier esterification with hexanol.

Overview of the Synthetic Pathway

The synthesis of deuterated hexyl paraben is achieved through a straightforward two-step process. The initial step involves the deuteration of the aromatic ring of p-hydroxybenzoic acid via an acid-catalyzed hydrogen-deuterium exchange. The resulting deuterated p-hydroxybenzoic acid is then esterified with n-hexanol to yield the final product, n-hexyl 4-hydroxybenzoate-2,3,5,6-d4.

Caption: Overall synthetic pathway for deuterated hexyl paraben.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxybenzoic acid-2,3,5,6-d₄

This procedure is adapted from a practical method for the selective deuteration of hydroxybenzoic acids.[1]

Experimental Workflow:

References

A Comprehensive Safety and Toxicological Guide to Hexyl 4-hydroxybenzoate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl 4-hydroxybenzoate-d4 is a deuterated form of Hexyl 4-hydroxybenzoate, also known as hexylparaben. Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetic, pharmaceutical, and food products due to their antimicrobial and fungicidal properties[1][2]. The deuterated analogue, this compound, is primarily used as an internal standard in analytical and research applications, such as mass spectrometry, for the accurate quantification of its non-deuterated counterpart.

The toxicological and safety profile of a deuterated compound is generally considered to be very similar to its non-deuterated analogue. Therefore, this guide leverages available safety data for Hexyl 4-hydroxybenzoate and the broader paraben class to provide a comprehensive overview for researchers and professionals. Acute, subchronic, and chronic studies in rodents have indicated that parabens are practically non-toxic[1]. They are reported to be rapidly absorbed, metabolized, and excreted[1].

This document summarizes critical safety data, outlines relevant experimental protocols, and illustrates key biological pathways and experimental workflows to ensure safe handling and informed use in a laboratory setting.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of Hexyl 4-hydroxybenzoate are essential for understanding its behavior and for safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₃ | [3][4] |

| Molecular Weight | 222.28 g/mol | [3][4] |

| CAS Number | 1083-27-8 | [3][4][5] |

| Melting Point | 53.0 °C - 55.0 °C | [6][7] |

| Boiling Point | 171 °C @ 2 mmHg | [6][7] |

| Water Solubility | 25 mg/L @ 30 °C (experimental) | [6] |

| logP (o/w) | 4.350 | [6][7] |

| Appearance | White to almost white powder or crystal |

Note: Data corresponds to the non-deuterated Hexyl 4-hydroxybenzoate.

Toxicological Data

Toxicological data is critical for assessing the potential hazards of a substance. The following table summarizes the available acute toxicity data for Hexyl 4-hydroxybenzoate and its parent acid.

| Test Type | Species | Route | Value | Source |

| LD₅₀ | Mouse | Subcutaneous | 3400 mg/kg | [6][7] |

| LD₅₀ | Mouse | Dermal | 3400 mg/kg | [8] |

| LD₅₀ (4-Hydroxybenzoic Acid) | Mouse | Oral | 2200 mg/kg | [9] |

| LD₅₀ (4-Hydroxybenzoic Acid) | Rat | Intraperitoneal | 340 mg/kg | [9] |

Key Toxicological Findings:

-

Skin Irritation : Classified as causing skin irritation[4][8].

-

Eye Irritation : Classified as causing serious eye irritation[4][8].

-

Respiratory Irritation : May cause respiratory irritation[3].

-

Sensitization : While generally considered non-sensitizing on normal skin, application to damaged skin has resulted in sensitization[1]. Some sources indicate it may cause an allergic skin reaction[7].

-

Genotoxicity : Genotoxicity testing for parabens in various in vitro and in vivo studies has primarily yielded negative results[1].

-

Carcinogenicity : No component of the product at levels ≥ 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC[3].

-

Reproductive Toxicity : Data on reproductive toxicity is limited[3]. Some studies have indicated that parabens possess weak estrogenic activity, with the ability to transactivate the estrogen receptor in vitro increasing with the size of the alkyl group[1].

Hazard Identification and Safety

Proper hazard identification is crucial for implementing appropriate safety measures.

| Hazard Information | Details | Source(s) |

| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [8] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H317: May cause an allergic skin reaction. | [4][7][8] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8] |

First Aid Measures:

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[3].

-

Skin Contact : Wash off with soap and plenty of water. Consult a physician[3].

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[3].

-

Ingestion : Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[3].

Experimental Protocols

Understanding the methodologies behind toxicological assessments is key for interpreting the data.

Protocol 1: Acute Dermal Toxicity Assessment (General Principles based on OECD 402)

Acute dermal toxicity data, such as the LD₅₀ value of 3400 mg/kg in mice[8], is typically obtained through a standardized protocol.

-

Animal Selection : Healthy, young adult animals of a single laboratory strain are used (e.g., rats or rabbits).

-

Preparation : Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Substance Application : The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

-

Dosage : A limit test at one dose level (e.g., 2000 or 5000 mg/kg bodyweight) is often performed. If mortality occurs, a full dose-range study is conducted with multiple groups of animals, each receiving a different dose.

-

Observation Period : Animals are observed for 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.

-

Necropsy : All animals that die during the test and all surviving animals at the end of the 14-day period are subjected to a gross necropsy.

-

Data Analysis : The LD₅₀ is calculated if sufficient mortality is observed.

Protocol 2: In Vitro Estrogen Receptor Transactivation Assay

The weak estrogenic activity of parabens is evaluated using assays that measure the activation of the estrogen receptor (ER)[1].

-

Cell Line : A human cell line that expresses the estrogen receptor, such as MCF-7 (breast cancer cells), is commonly used. These cells are engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) downstream of an Estrogen Response Element (ERE).

-

Cell Culture : Cells are cultured in a medium free of phenol red (which has weak estrogenic activity) and stripped of hormones by treatment with charcoal-dextran.

-

Exposure : Cells are plated and exposed to various concentrations of the test substance (e.g., Hexyl 4-hydroxybenzoate) for a set period (e.g., 24 hours). A known estrogen (e.g., 17β-estradiol) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Lysis and Reporter Assay : After exposure, the cells are lysed, and the activity of the reporter gene product is measured. For a luciferase reporter, a luminometer is used to quantify light output upon addition of the substrate luciferin.

-

Data Analysis : The reporter activity is normalized to cell viability and compared to the controls. A dose-response curve is generated to determine the concentration at which the substance produces a significant estrogenic response.

Visualized Pathways and Workflows

Estrogenic Activity Signaling Pathway

Parabens, including Hexyl 4-hydroxybenzoate, can exert weak estrogenic effects by binding to the estrogen receptor. The diagram below illustrates this generalized signaling pathway.

Caption: Generalized pathway of estrogen receptor activation by a paraben ligand.

Experimental Workflow for Skin Irritation Assessment

The workflow for determining if a substance is a skin irritant follows a standardized process to ensure reproducible results.

Caption: Standard workflow for an in vivo skin irritation test.

References

- 1. researchgate.net [researchgate.net]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. capotchem.cn [capotchem.cn]

- 4. Hexylparaben | C13H18O3 | CID 14127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. n-Hexyl 4-Hydroxybenzoate-2,3,5,6-d4 | LGC Standards [lgcstandards.com]

- 6. hexyl 4-hydroxybenzoate, 1083-27-8 [thegoodscentscompany.com]

- 7. HEXYL 4-HYDROXYBENZOATE | 1083-27-8 [amp.chemicalbook.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Isotopic Purity of Hexyl 4-hydroxybenzoate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl 4-hydroxybenzoate-d4 (also known as Hexylparaben-d4) is the deuterated analogue of the preservative Hexyl 4-hydroxybenzoate. In scientific research, particularly in pharmacokinetic and metabolic studies, deuterated compounds serve as invaluable internal standards for quantitative analysis using mass spectrometry (MS). The substitution of hydrogen with deuterium results in a predictable mass shift without significantly altering the chemical properties of the molecule. This allows for precise differentiation between the standard and the endogenous analyte.

The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity . High isotopic purity ensures minimal signal overlap with the non-labeled analyte, leading to greater accuracy and sensitivity in quantitative assays.[1] This guide provides an in-depth overview of the analytical methodologies used to determine the isotopic purity of this compound, focusing on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Compound Details:

-

Compound Name: n-Hexyl 4-hydroxybenzoate-2,3,5,6-d4

-

CAS Number: 2241800-08-6[2]

-

Chemical Formula: C₁₃H₁₄D₄O₃[2]

-

Molecular Weight: Approx. 226.30 g/mol

Core Analytical Techniques for Isotopic Purity Assessment

The determination of isotopic purity for a deuterated compound like this compound involves quantifying the percentage of molecules that contain the desired number of deuterium atoms (in this case, four) relative to molecules with fewer or no deuterium atoms (isotopologues). The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio (m/z). It can distinguish between the d4-labeled compound and its less-deuterated counterparts (d0, d1, d2, d3), allowing for the calculation of isotopic distribution.[3][4] High-resolution mass spectrometry (HRMS) is particularly powerful for this application.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR can be used. ¹H NMR can quantify the residual protons at the labeled positions, while ²H NMR directly detects the deuterium atoms, providing a quantitative measure of deuterium incorporation.[7][8][9]

The following sections provide detailed experimental protocols and data interpretation guidelines for these techniques.

Isotopic Purity Analysis by Mass Spectrometry

MS is a highly sensitive method for determining the distribution of isotopologues in a deuterated sample. By analyzing the relative intensities of the ion peaks corresponding to the different deuterated forms, the isotopic purity can be accurately calculated.

Experimental Protocol: LC-HRMS

This protocol outlines a general procedure for analyzing this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a working solution by diluting the stock solution to a final concentration of approximately 1 µg/mL using the initial solvent.

-

Prepare a corresponding solution of the non-deuterated standard (Hexyl 4-hydroxybenzoate, CAS: 1083-27-8) at the same concentration to establish the natural isotopic abundance pattern.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

High-Resolution Mass Spectrometry (HRMS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Scan Mode: Full scan.

-

Mass Range: m/z 100-500.

-

Resolution: >70,000 FWHM (Full Width at Half Maximum).

-

Capillary Voltage: 3.0 kV.

-

Gas Temperatures: As per instrument recommendation (e.g., Sheath Gas: 40, Aux Gas: 10).

-

Data Presentation: Illustrative Isotopic Distribution

The primary output from the MS analysis is a mass spectrum showing the relative abundance of different isotopologues. This data is best summarized in a table.

| Isotopologue | Theoretical Mass (m/z) [M-H]⁻ | Measured Relative Abundance (%) | Description |

| d0 | 221.1183 | 0.1 | Non-deuterated impurity |

| d1 | 222.1246 | 0.2 | Contains one deuterium atom |

| d2 | 223.1308 | 0.4 | Contains two deuterium atoms |

| d3 | 224.1371 | 1.8 | Contains three deuterium atoms |

| d4 | 225.1434 | 97.5 | Target deuterated compound |

Note: This data is for illustrative purposes only and represents a typical high-purity sample.

Isotopic Purity Calculation: The isotopic purity is typically reported as the percentage of the desired labeled species (d4) relative to all measured isotopologues.

Isotopic Purity (%) = (Abundance of d4 / Sum of Abundances of d0 to d4) * 100

From the table above, the isotopic purity would be 97.5% .

Visualization: MS Analysis Workflow

The following diagram illustrates the workflow for determining isotopic purity using LC-MS.

Caption: A flowchart of the LC-MS method for isotopic purity.

Isotopic Purity Analysis by NMR Spectroscopy

NMR spectroscopy provides complementary information to MS. While MS measures the mass distribution of the entire molecule, NMR can confirm the location of deuterium substitution and quantify the degree of deuteration at specific sites.

Experimental Protocol: ¹H and ²H NMR

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent that does not have signals overlapping with the analyte, such as Chloroform-d (CDCl₃) or Acetone-d₆. The choice of solvent can sometimes help resolve otherwise overlapping signals.[3]

-

Add a known quantity of an internal standard with a distinct, sharp signal if quantitative ¹H NMR (qNMR) is to be performed.

-

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiment: Standard proton NMR experiment.

-

Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the very small residual proton signals in the aromatic region. Ensure a long relaxation delay (e.g., 5 times the longest T1) for accurate integration.

-

Analysis: Integrate the residual proton signals in the aromatic region (where deuteration occurred) and compare this integral to the integral of a non-deuterated position (e.g., the protons on the hexyl chain) to calculate the percentage of non-deuteration at the labeled sites.

-

-

²H NMR Spectroscopy:

-

Instrument: NMR spectrometer equipped with a deuterium probe.

-

Experiment: Standard deuterium NMR experiment.

-

Acquisition: Acquire the spectrum. ²H NMR is inherently less sensitive than ¹H NMR, so more scans may be required.[8]

-

Analysis: The presence of a signal in the aromatic region of the ²H spectrum confirms deuterium incorporation at the expected positions. The integral of this peak, relative to a deuterated standard if used, can provide a quantitative measure of deuterium content.

-

Data Presentation: Illustrative NMR Results

The results from NMR analysis quantify the deuterium incorporation at the labeled positions.

| Technique | Measurement | Illustrative Result | Interpretation |

| ¹H NMR | Integration of residual aromatic protons vs. hexyl chain protons | Aromatic region shows <2% of the expected proton signal intensity. | >98% deuteration at the labeled aromatic positions. |

| ²H NMR | Presence and integration of aromatic deuterium signal | A single, sharp peak is observed in the aromatic region of the spectrum. | Confirms that deuterium is located on the aromatic ring as expected. |

Note: This data is for illustrative purposes only.

Overall Assessment and Reporting

A comprehensive assessment of isotopic purity combines the results from both MS and NMR. MS provides the overall distribution of isotopologues (d0-d4), while NMR confirms the location and extent of deuteration.

Caption: Verification process combining MS and NMR data.

Conclusion

Verifying the isotopic purity of this compound is critical to its function as a reliable internal standard in quantitative analytical studies. A multi-pronged approach utilizing high-resolution mass spectrometry and both ¹H and ²H NMR spectroscopy provides a complete and accurate characterization. While MS excels at determining the overall isotopic distribution, NMR confirms the precise location and degree of deuterium incorporation. For drug development and research professionals, ensuring a high isotopic purity (typically >97%) is a prerequisite for generating accurate, reproducible, and reliable bioanalytical data.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. n-Hexyl 4-Hydroxybenzoate-2,3,5,6-d4 | LGC Standards [lgcstandards.com]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

In-Depth Technical Guide: Hexyl 4-hydroxybenzoate-d4 Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Hexyl 4-hydroxybenzoate-d4. Due to the limited availability of direct solubility data for the deuterated compound, this guide leverages data from its non-deuterated analogue, Hexyl 4-hydroxybenzoate (Hexylparaben), to provide a robust informational resource. All data presented for Hexylparaben should be considered a close approximation for the deuterated form, given that deuteration typically has a minimal effect on solubility properties.

Core Data Presentation

Quantitative solubility data for Hexyl 4-hydroxybenzoate is crucial for a variety of research and development applications, from formulation development to toxicological studies. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of Hexyl 4-hydroxybenzoate in Aqueous Media

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Water | 25 | 137.6 |

Table 2: Qualitative and Estimated Quantitative Solubility of Hexyl 4-hydroxybenzoate in Organic Solvents

| Solvent | Qualitative Solubility | Estimated Quantitative Solubility of Butylparaben* ( g/100g solvent at 20°C) |

| Methanol | Soluble | ~40-50 |

| Ethanol | Soluble | ~30-40 |

| Ether | Soluble | Not available |

| Chloroform | Soluble | Not available |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Not available |

| Acetonitrile | Soluble | ~10-20 |

*Data for Butylparaben, a close structural analog, is provided as an estimate for Hexylparaben's solubility. The actual solubility may vary.

Experimental Protocols

Accurate determination of solubility is paramount for reproducible scientific research. The following are detailed methodologies for key experiments related to solubility determination.

OECD Guideline 105: Water Solubility (Flask Method)

The flask method is a straightforward and widely accepted technique for determining the water solubility of substances.

Principle: A supersaturated solution is created at a temperature higher than the test temperature and then allowed to equilibrate at the test temperature. The concentration of the solute in the saturated aqueous solution is then determined by a suitable analytical method.

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature bath or shaker

-

Centrifuge (optional)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preliminary Test: An initial estimation of the solubility is performed to determine the appropriate amount of substance to be used.

-

Sample Preparation: Add an excess amount of the test substance (this compound) to a flask containing a known volume of water.

-

Equilibration: The flask is agitated in a constant temperature bath set at the desired test temperature (e.g., 25°C). Equilibration should be continued for a sufficient period (typically 24-48 hours) until the concentration of the dissolved substance remains constant.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. It is critical to perform this step at the test temperature to avoid changes in solubility.

-

Analysis: The concentration of this compound in the clear, saturated aqueous phase is determined using a validated analytical method.

-

Replicate Measurements: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Shake-Flask Method for Organic Solvent Solubility

This method is a common and reliable technique for determining the solubility of a compound in various organic solvents.

Principle: An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then measured.

Apparatus:

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge or filtration apparatus

-

Analytical instrumentation (e.g., HPLC, GC, NMR)

Procedure:

-

Solvent Preparation: Prepare the desired organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile).

-

Sample Addition: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker within a constant temperature environment. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or by filtering through a solvent-compatible filter (e.g., PTFE).

-

Dilution and Analysis: An aliquot of the clear supernatant is carefully diluted with a suitable solvent to a concentration within the linear range of the analytical method. The concentration of the dissolved this compound is then quantified.

-

Data Reporting: The solubility is typically reported in units such as mg/mL, g/L, or molarity.

Mandatory Visualizations

Signaling Pathway

Parabens, including Hexyl 4-hydroxybenzoate, are known to exhibit weak estrogenic activity. This diagram illustrates a simplified signaling pathway of paraben-induced estrogenic effects.

Caption: Simplified signaling pathway of paraben-induced estrogenic activity.

Experimental Workflow

This diagram outlines the logical workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Commercial Suppliers and Technical Guide for Hexyl 4-hydroxybenzoate-d4

For researchers, scientists, and drug development professionals utilizing Hexyl 4-hydroxybenzoate-d4 as an internal standard, this technical guide provides a comprehensive overview of commercial suppliers, key product specifications, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Commercial Availability

This compound is a deuterated analog of hexylparaben, commonly used as an internal standard in quantitative analytical methods due to its similar chemical and physical properties to the analyte, but with a distinct mass. The primary commercial suppliers of this compound are LGC Standards and Chiron.

Below is a summary of the available quantitative data for their products. Please note that pricing is often subject to change and may require logging into the respective supplier's website for current information.

| Supplier | Product Name | Catalog Number | CAS Number | Unlabeled CAS | Molecular Formula | Molecular Weight | Purity | Available Formats |

| LGC Standards | n-Hexyl 4-Hydroxybenzoate-2,3,5,6-d4 | Not explicitly provided | 2241800-08-6[1] | 1083-27-8[1][2] | C₁₃H₁₄D₄O₃ | 226.3 | Not explicitly stated | Neat |

| Chiron | n-Hexyl 4-hydroxybenzoate-2,3,5,6-d4 | C10230.13-100-ME[3] | 1083-27-8 (unlabelled)[3] | 1083-27-8[3] | Not explicitly stated | Not explicitly stated | Not explicitly stated | 100 µg/mL in methanol[3] |

Role in Analytical Methods

Deuterated internal standards are crucial for accurate quantification in mass spectrometry-based assays. They co-elute with the target analyte and experience similar ionization effects and potential matrix interferences. By adding a known amount of the deuterated standard to samples and calibration standards, variations in sample preparation and instrument response can be normalized, leading to more precise and accurate results.

Experimental Protocol: Quantification of Hexylparaben in a Cosmetic Cream using LC-MS/MS

This protocol provides a detailed methodology for the quantification of hexylparaben in a cosmetic cream sample using this compound as an internal standard.

1. Materials and Reagents

-

Hexylparaben analytical standard

-

This compound internal standard solution (e.g., 100 µg/mL in methanol from Chiron)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Cosmetic cream sample

2. Standard and Sample Preparation

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at 1 µg/mL by diluting the stock solution with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of hexylparaben into a blank matrix (a cream known to be free of parabens). Add a fixed amount of the internal standard working solution to each calibration standard.

-

Sample Preparation:

-

Weigh 0.1 g of the cosmetic cream sample into a centrifuge tube.

-

Add 1 mL of the internal standard spiking solution (1 µg/mL).

-

Add 4 mL of acetonitrile.

-

Vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

References

In-Depth Technical Guide: Hexyl 4-hydroxybenzoate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Hexyl 4-hydroxybenzoate-d4, a deuterated analog of the widely used preservative, Hexyl 4-hydroxybenzoate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

Core Physical and Chemical Properties

The physical appearance of this compound is anticipated to be a white to almost white crystalline powder, similar to its non-deuterated counterpart.[1][2] While specific experimental data for the deuterated compound is not extensively available, the properties of the non-deuterated form provide a close approximation.

Table 1: Physical and Chemical Properties of Hexyl 4-hydroxybenzoate and its Deuterated Analog

| Property | Hexyl 4-hydroxybenzoate | This compound | Source(s) |

| Physical Appearance | White to almost white powder to crystal | Not explicitly stated, assumed to be similar to the non-deuterated form | [1][2] |

| CAS Number | 1083-27-8 | 2241800-08-6 | [3][4] |

| Molecular Formula | C₁₃H₁₈O₃ | C₁₃H₁₄D₄O₃ | [3][5] |

| Molecular Weight | 222.28 g/mol | 226.31 g/mol | [3][5] |

| Melting Point | 53 °C | Not available | [1][4] |

| Boiling Point | 171 °C at 2 mmHg | Not available | [1] |

| Solubility | Soluble in Methanol | Not available | [1][2] |

Synthesis and Characterization

The synthesis of this compound can be approached through the esterification of 4-hydroxybenzoic acid-d4 with hexanol. The deuterated 4-hydroxybenzoic acid can be prepared using various deuteration techniques.

A general experimental workflow for the synthesis and characterization of this compound is outlined below. This workflow ensures the correct chemical structure and purity of the final compound.

Spectroscopic Data

While a dedicated spectrum for this compound is not publicly available, the data for the non-deuterated compound serves as a useful reference. The primary difference in the ¹H NMR spectrum would be the absence of signals corresponding to the deuterated positions on the benzene ring. The mass spectrum will show a molecular ion peak corresponding to the increased mass due to the deuterium atoms.

Table 2: Spectroscopic Data for Hexyl 4-hydroxybenzoate

| Technique | Data Summary | Source(s) |

| ¹H NMR | Spectral data available in online databases. | [4] |

| LC-MS | Fragmentation data available. | [3] |

This technical guide provides a foundational understanding of this compound. For specific applications, it is recommended to obtain a certificate of analysis from the supplier, which will contain lot-specific data on purity and physical properties.

References

Methodological & Application

Application Note: Quantitative Analysis of Hexyl 4-hydroxybenzoate in Cosmetic Creams by LC-MS/MS using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Hexyl 4-hydroxybenzoate (Hexylparaben), a common preservative in cosmetic formulations, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest level of accuracy and precision, Hexyl 4-hydroxybenzoate-d4 is employed as an internal standard. The protocol described herein provides a comprehensive workflow, from sample preparation to data analysis, suitable for quality control and safety assessment of cosmetic products.

Introduction

Hexyl 4-hydroxybenzoate, a member of the paraben family, is widely used as a preservative in a variety of personal care products due to its antimicrobial properties.[1] Regulatory bodies and quality control laboratories require sensitive and specific analytical methods to monitor the concentration of such additives to ensure product safety and compliance with established guidelines. LC-MS/MS offers unparalleled selectivity and sensitivity for the quantification of compounds in complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations during sample processing and analysis, thereby ensuring the reliability of the results.[2] This document provides a detailed protocol for the extraction and quantification of Hexyl 4-hydroxybenzoate in a cosmetic cream matrix.

Experimental

Materials and Reagents

-

Hexyl 4-hydroxybenzoate (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Cosmetic cream base (paraben-free)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu Nexera, Waters Acquity)

-

Tandem Mass Spectrometer (e.g., Sciex 6500+, Thermo TSQ Altis)

-

Analytical column: C18, 2.1 x 50 mm, 1.7 µm

Standard Solution Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of Hexyl 4-hydroxybenzoate and this compound in 10 mL of methanol, respectively.

Working Standard Solutions:

-

Prepare a series of working standard solutions of Hexyl 4-hydroxybenzoate by serial dilution of the stock solution with methanol to create calibration standards.

-

Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL in methanol.

Sample Preparation

-

Accurately weigh 100 mg of cosmetic cream into a 2 mL microcentrifuge tube.

-

Add 10 µL of the 1 µg/mL internal standard working solution (this compound).

-

Add 1 mL of acetonitrile.

-

Vortex for 2 minutes to disperse the cream and precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow for Sample Preparation and Analysis

Caption: A schematic of the sample preparation and analysis workflow.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 20% B to 95% B in 3 min, hold for 1 min, return to initial conditions |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Optimized for the specific instrument |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Hexyl 4-hydroxybenzoate | 221.1 | 137.1 | 20 |

| This compound | 225.1 | 141.1 | 20 |

Note: Collision energies should be optimized for the specific instrument used.

Results and Discussion

Calibration Curve and Linearity

A calibration curve was constructed by plotting the peak area ratio of Hexyl 4-hydroxybenzoate to its deuterated internal standard against the concentration of the analyte. The method demonstrated excellent linearity over a concentration range of 1 to 500 ng/mL.

| Parameter | Value |

| Concentration Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

Precision and Accuracy

The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations (n=6).

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 5 | < 10% | < 15% | 90 - 110% |

| Medium | 50 | < 10% | < 15% | 90 - 110% |

| High | 400 | < 10% | < 15% | 90 - 110% |

Recovery

The extraction recovery was determined by comparing the peak area of the analyte in pre-spiked samples (spiked before extraction) to that in post-spiked samples (spiked after extraction). The recovery of Hexyl 4-hydroxybenzoate from the cosmetic cream matrix was consistently high.

| QC Level | Recovery (%) |

| Low | > 85% |

| Medium | > 85% |

| High | > 85% |

LC-MS/MS Analysis Logical Flow

Caption: Logical flow of the LC-MS/MS analysis process.

Conclusion

This application note presents a highly selective, sensitive, and reliable LC-MS/MS method for the quantification of Hexyl 4-hydroxybenzoate in cosmetic creams. The use of this compound as an internal standard ensures accurate results by compensating for matrix effects and procedural losses. The described protocol is well-suited for routine quality control analysis in the cosmetic industry and for research purposes.

References

Application Note: Quantification of Parabens in Cosmetics Using Gas Chromatography-Mass Spectrometry with Hexyl 4-hydroxybenzoate-d4 as an Internal Standard

Abstract

This application note details a robust and sensitive method for the simultaneous determination of common parabens (methyl, ethyl, propyl, butyl, and hexyl paraben) in cosmetic products using gas chromatography-mass spectrometry (GC-MS). To ensure accuracy and precision, Hexyl 4-hydroxybenzoate-d4 is employed as an internal standard to correct for matrix effects and variations during sample preparation and injection. The method involves a straightforward liquid extraction followed by direct GC-MS analysis without the need for derivatization. This approach provides excellent linearity, recovery, and low limits of detection, making it suitable for routine quality control and research applications in the cosmetics industry.

Introduction

Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetic and pharmaceutical products due to their broad-spectrum antimicrobial activity and low cost.[1] However, concerns about their potential endocrine-disrupting effects have led to increased scrutiny and the need for reliable analytical methods for their quantification.[2] Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of semi-volatile compounds like parabens, offering high sensitivity and selectivity.[3][4]

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex matrices like cosmetics.[5] This deuterated analog of hexylparaben co-elutes with the target analyte and exhibits similar chemical behavior during extraction and analysis, thereby compensating for any sample loss or instrumental variability.[6][7]

Experimental Protocol

Reagents and Materials

-

Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Hexane (GC grade)

-

Standards: Methylparaben, Ethylparaben, Propylparaben, Butylparaben, Hexylparaben (all >99% purity)

-

Internal Standard: this compound (>98% isotopic purity)

-

Apparatus: Vortex mixer, Centrifuge, Ultrasonic bath, 1.5 mL GC autosampler vials, 0.45 µm nylon membrane filters

Standard and Sample Preparation

Standard Solutions:

-

Prepare individual stock solutions of each paraben and the internal standard (this compound) at a concentration of 1000 µg/mL in methanol.

-

Prepare a mixed working standard solution containing all five parabens by appropriate dilution of the stock solutions with methanol.

-

Prepare a working internal standard solution of this compound at 10 µg/mL in methanol.

-

Calibration standards are prepared by spiking blank matrix extract with the mixed paraben working standard and a fixed amount of the internal standard working solution to achieve a desired concentration range (e.g., 0.1 - 50 µg/mL).

Sample Preparation:

-

Weigh approximately 0.5 g of the cosmetic sample (e.g., cream, lotion) into a centrifuge tube.

-

Add a known amount of the this compound internal standard solution.

-

Add 5 mL of methanol and vortex for 2 minutes.

-

Sonicate the mixture for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the solid matrix.

-

Filter the supernatant through a 0.45 µm nylon membrane filter into a GC vial for analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC system (or equivalent)

-

Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)

-

Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[8][9]

-

Injector: Splitless mode, 280°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute

-

Ramp: 10°C/min to 200°C, hold for 1 minute

-

Ramp: 50°C/min to 300°C, hold for 2 minutes[8]

-

-

MS Transfer Line: 280°C

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Quantitative Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the tables below.

Table 1: GC-MS SIM Parameters for Paraben Analysis

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Methylparaben | ~5.8 | 152 | 121, 93 |

| Ethylparaben | ~6.5 | 166 | 121, 93 |

| Propylparaben | ~7.2 | 180 | 121, 93 |

| Butylparaben | ~7.9 | 194 | 121, 93 |

| Hexylparaben | ~9.3 | 222 | 121, 93 |

| This compound | ~9.3 | 226 | 125, 97 |

Table 2: Method Validation Data

| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | RSD (%) |

| Methylparaben | 0.1 - 50 | >0.998 | 0.03 | 0.1 | 98.5 | < 5 |

| Ethylparaben | 0.1 - 50 | >0.997 | 0.03 | 0.1 | 99.2 | < 5 |

| Propylparaben | 0.1 - 50 | >0.999 | 0.02 | 0.08 | 101.3 | < 4 |

| Butylparaben | 0.1 - 50 | >0.998 | 0.02 | 0.08 | 102.1 | < 4 |

| Hexylparaben | 0.1 - 50 | >0.999 | 0.01 | 0.05 | 103.5 | < 3 |

Recovery was assessed by spiking blank cosmetic matrix at three concentration levels.

Diagrams

Caption: Sample preparation workflow for paraben analysis.

Caption: Role of the internal standard in GC-MS quantification.

Conclusion

The described GC-MS method, utilizing this compound as an internal standard, provides a reliable and accurate means for the quantitative analysis of parabens in cosmetic products. The simple extraction procedure and direct analysis without derivatization make this method efficient for high-throughput screening. The excellent performance characteristics demonstrate its suitability for regulatory compliance testing and quality assurance in the cosmetics industry.

References

- 1. moca.net.ua [moca.net.ua]

- 2. rjstonline.com [rjstonline.com]

- 3. scioninstruments.com [scioninstruments.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. agilent.com [agilent.com]

Application Note & Protocol: Quantitation of Parabens Using Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabens, a class of alkyl esters of p-hydroxybenzoic acid, are widely utilized as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum efficacy and low cost.[1][2] However, concerns regarding their potential endocrine-disrupting properties have necessitated accurate and reliable quantitative methods to monitor their levels in various matrices.[3][4][5] The use of deuterated internal standards in conjunction with mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offers a robust approach for the precise quantitation of parabens.[6][7][8][9]

Stable isotope-labeled internal standards, such as deuterated parabens, are ideal for quantitative analysis as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts.[8][9] This allows them to co-elute during chromatographic separation and experience similar ionization efficiencies, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[7][8][9] This application note provides a comprehensive overview and detailed protocols for the quantitation of common parabens using deuterated internal standards.

Analytical Approaches

The primary analytical techniques for paraben quantitation involve chromatographic separation coupled with mass spectrometric detection.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent and sensitive method for paraben analysis.[1][3][4][10] It offers high selectivity and specificity, allowing for the direct analysis of extracts with minimal derivatization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for paraben analysis.[6][11] While it can provide excellent separation and sensitivity, it may require a derivatization step to improve the volatility of the parabens.[12]

Experimental Workflow Overview

The general workflow for the quantitation of parabens using a deuterated internal standard involves several key stages, from sample receipt to data analysis.

Caption: General experimental workflow for paraben quantitation.

Detailed Experimental Protocols

The following protocols provide a generalized framework. Specific parameters may require optimization based on the sample matrix and the target parabens.

Protocol 1: Sample Preparation

Objective: To extract parabens from the sample matrix and add the deuterated internal standard for accurate quantitation.

Materials:

-

Sample (e.g., cosmetic cream, food homogenate, urine)

-

Deuterated paraben internal standard mix (e.g., Methylparaben-d4, Ethylparaben-d4, Propylparaben-d4, Butylparaben-d4) in a suitable solvent (e.g., methanol).

-

Extraction Solvents: Methanol, Acetonitrile, Ethyl acetate.[4][6]

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18).[2]

-

Vortex mixer, centrifuge, evaporator.

Procedure:

-

Sample Weighing/Aliquoting: Accurately weigh a representative portion of the homogenized sample (e.g., 0.1 - 1.0 g) into a centrifuge tube.[1][2]

-

Internal Standard Spiking: Add a known amount of the deuterated paraben internal standard solution to the sample. This is a critical step for accurate quantification.[6][7]

-

Extraction:

-

For Cosmetics/Creams: Add a suitable organic solvent (e.g., 5 mL of methanol or acetonitrile).[6] Vortex vigorously for 2-5 minutes and sonicate for 15-30 minutes to ensure complete extraction.[6]

-

For Food Samples: A similar solvent extraction can be used. For fatty matrices, a subsequent cleanup step may be necessary.

-

For Biological Fluids (e.g., Urine): An enzymatic hydrolysis step may be required to cleave conjugated parabens before extraction.[5] This is often followed by Solid-Phase Extraction (SPE).[5]

-

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet solid debris.[4]

-

Extract Collection: Carefully transfer the supernatant (the solvent layer containing the extracted parabens and internal standards) to a clean tube.

-

Cleanup (if necessary): For complex matrices, a cleanup step using SPE can be employed to remove interferences.[2]

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the extract onto the cartridge.

-

Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

-

Elute the parabens with a stronger organic solvent (e.g., acetonitrile or methanol).[2]

-

-

Concentration: Evaporate the solvent from the final extract under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.[2]

Protocol 2: Instrumental Analysis by LC-MS/MS

Objective: To separate and detect the target parabens and their deuterated internal standards.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.[1][3]

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[3] |

| Mobile Phase A | Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate).[3] |

| Mobile Phase B | Acetonitrile or Methanol.[3] |

| Flow Rate | 0.2 - 0.4 mL/min.[2][3] |

| Gradient | A typical gradient starts with a low percentage of organic phase, which is increased over time to elute the more hydrophobic parabens. |

| Injection Volume | 5 - 20 µL. |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode is commonly used.[2][3] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2] |

MRM Transitions: Specific precursor-to-product ion transitions for each paraben and its deuterated standard must be optimized.

Caption: Schematic of the LC-MS/MS process for paraben analysis.

Quantitative Data Summary

The following tables summarize typical validation and quantitative data reported in the literature for paraben analysis using deuterated standards.

Table 1: Typical Method Validation Parameters for LC-MS/MS Analysis of Parabens

| Paraben | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

| Methylparaben | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 95 - 105 |

| Ethylparaben | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 95 - 105 |

| Propylparaben | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 95 - 105 |

| Butylparaben | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 95 - 105 |

| Data compiled from multiple sources for illustrative purposes.[1][3][5][6] |

Table 2: Reported Concentration Ranges of Parabens in Various Matrices

| Matrix | Paraben | Concentration Range | Reference |

| Cosmetics | Methylparaben | 0.03% - 0.42% (w/w) | [13] |

| Propylparaben | 0.07% - 0.26% (w/w) | [13] | |

| Human Urine | Methylparaben | 0.8 - 16.6 µg/L (median) | [5] |

| Ethylparaben | 0.8 - 16.6 µg/L (median) | [5] | |

| n-Propylparaben | 0.8 - 16.6 µg/L (median) | [5] | |

| Seminal Plasma | Methylparaben | [4] | |

| n-Propylparaben | [4] | ||

| Urban Waters | Methylparaben | Detected in ng/L range | [10] |

| Ethylparaben | Detected in ng/L range | [10] | |

| Propylparaben | Detected in ng/L range | [10] | |

| Butylparaben | Detected in ng/L range | [10] |

Data Analysis and Quantitation